Tert-butyl (3-hydroxypropylamino)-acetate
Overview
Description
Tert-butyl (3-hydroxypropylamino)-acetate is an organic compound that features a tert-butyl group, a hydroxypropylamino group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-hydroxypropylamino)-acetate typically involves the reaction of tert-butyl acetate with 3-hydroxypropylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
tert-butyl acetate+3-hydroxypropylamine→tert-butyl (3-hydroxypropylamino)-acetate+by-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-hydroxypropylamino)-acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Tert-butyl (3-hydroxypropylamino)-acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3-hydroxypropylamino)-acetate involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological molecules, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding amine, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-hydroxypropyl)carbamate
- Tert-butyl (3-hydroxypropyl)amine
- Tert-butyl acetate
Uniqueness
Tert-butyl (3-hydroxypropylamino)-acetate is unique due to the presence of both a hydroxypropylamino group and an acetate group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for versatile chemical transformations and interactions with biological systems.
Properties
IUPAC Name |
tert-butyl 2-(3-hydroxypropylamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)7-10-5-4-6-11/h10-11H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYECLFLURYIPIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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